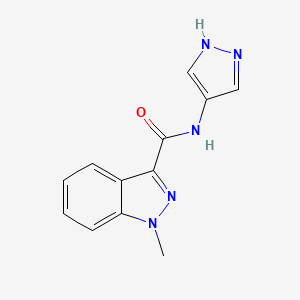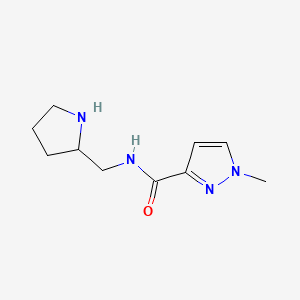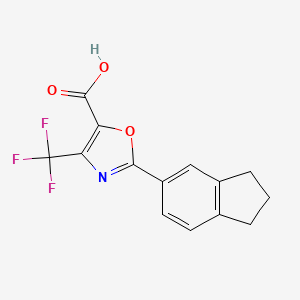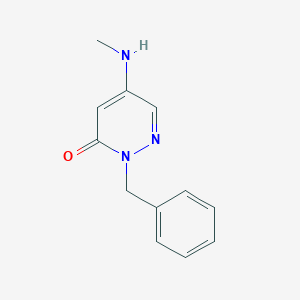![molecular formula C15H16N2O3 B6628399 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid](/img/structure/B6628399.png)
3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid, also known as MPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.
Mecanismo De Acción
The mechanism of action of 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid is based on its ability to inhibit PARP, an enzyme that plays a critical role in DNA repair. PARP is activated in response to DNA damage and helps to repair the damaged DNA. However, excessive activation of PARP can lead to depletion of cellular energy and cell death. 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid inhibits PARP and prevents excessive activation, thereby promoting cell survival.
Biochemical and Physiological Effects
3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid has been shown to have a range of biochemical and physiological effects. It has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing DNA repair and promoting cell death. 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid has also been found to have anti-inflammatory effects and to reduce oxidative stress. In addition, 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid has been shown to improve glucose metabolism and to reduce insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid in lab experiments include its potency as a PARP inhibitor, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its anti-inflammatory and anti-oxidative effects. However, there are also some limitations to using 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid in lab experiments. For example, it may have off-target effects on other enzymes and pathways, and its efficacy may be influenced by the specific type of cancer being studied.
Direcciones Futuras
There are many potential future directions for research into 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid. One area of interest is the development of new analogs and derivatives of 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid that may have improved efficacy and fewer side effects. Another area of interest is the use of 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid in combination with other drugs or therapies to enhance its effectiveness. Finally, there is a need for further research into the specific mechanisms of action of 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid and its effects on different types of cancer.
Métodos De Síntesis
The synthesis of 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid involves a multi-step process that starts with the reaction of 6-methoxypyridin-3-amine with formaldehyde to form 6-methoxypyridin-3-ylmethylamine. This intermediate is then reacted with 3-(bromomethyl)benzoic acid to form 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid. The final product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid has been widely used in scientific research, particularly in the field of cancer research. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid has also been used in studies of DNA repair mechanisms and has been found to be effective in preventing DNA damage caused by oxidative stress.
Propiedades
IUPAC Name |
3-[[(6-methoxypyridin-3-yl)methylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-14-6-5-12(10-17-14)9-16-8-11-3-2-4-13(7-11)15(18)19/h2-7,10,16H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYLJDOAPQJHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![2-[Ethyl-(1-methylpyrazole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628331.png)



![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)

![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)


![2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
![3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid](/img/structure/B6628397.png)
![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)